molecular formula C11H9ClN4S B249933 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol

8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No. B249933
M. Wt: 264.73 g/mol
InChI Key: NZWWIEUJXSGTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol, also known as CETI, is a heterocyclic compound that has been extensively studied for its potential use in various scientific applications. This compound is a member of the triazinylindole family and has been shown to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has been studied extensively for its potential use in various scientific applications, including as an antitumor agent, a photosensitizer for photodynamic therapy, and a fluorescent probe for the detection of metal ions. In particular, 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Mechanism of Action

The mechanism of action of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to their death.
Biochemical and Physiological Effects
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has been shown to possess a wide range of biochemical and physiological effects, including the ability to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase. 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential use as an antitumor agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one of the limitations of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol, including the development of more efficient synthesis methods, the exploration of its potential use as a photosensitizer for photodynamic therapy, and the investigation of its mechanism of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol in vivo, as well as its potential use in combination with other antitumor agents.

Synthesis Methods

The synthesis of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol involves the reaction of 5-ethyl-2-mercaptobenzimidazole with cyanuric chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 8-chloro-3-nitroindole, which undergoes reduction to produce 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol. The overall yield of this reaction is approximately 45%, and the purity of the compound can be further improved through recrystallization.

properties

Molecular Formula

C11H9ClN4S

Molecular Weight

264.73 g/mol

IUPAC Name

8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C11H9ClN4S/c1-2-16-8-4-3-6(12)5-7(8)9-10(16)13-11(17)15-14-9/h3-5H,2H2,1H3,(H,13,15,17)

InChI Key

NZWWIEUJXSGTSM-UHFFFAOYSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Cl)C3=C1N=C(N=N3)S

SMILES

CCN1C2=C(C=C(C=C2)Cl)C3=NNC(=S)N=C31

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C3=C1N=C(N=N3)S

Origin of Product

United States

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